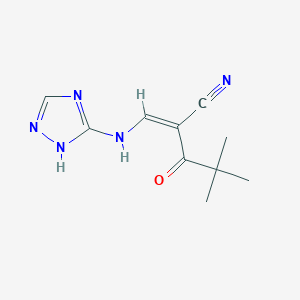

2-(2,2-Dimethylpropanoyl)-3-(5H-2,3,5-triazolylamino)prop-2-enenitrile

Description

2-(2,2-Dimethylpropanoyl)-3-(5H-2,3,5-triazolylamino)prop-2-enenitrile is a nitrile-containing compound featuring:

- A 2,2-dimethylpropanoyl (pivaloyl) group, which confers steric bulk and metabolic stability.

- A 5H-2,3,5-triazolylamino substituent, a heterocyclic amine known for hydrogen-bonding and π-stacking capabilities.

- An α,β-unsaturated acrylonitrile backbone, contributing to electron-deficient character and reactivity.

Propriétés

IUPAC Name |

(2Z)-4,4-dimethyl-3-oxo-2-[(1H-1,2,4-triazol-5-ylamino)methylidene]pentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O/c1-10(2,3)8(16)7(4-11)5-12-9-13-6-14-15-9/h5-6H,1-3H3,(H2,12,13,14,15)/b7-5- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHVJKSLHIVKOC-ALCCZGGFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C(=CNC1=NC=NN1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)/C(=C\NC1=NC=NN1)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Huisgen Azide-Alkyne Cycloaddition

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers a regioselective route to 1,2,3-triazoles:

- Synthesis of Propargylamine Intermediate : React the acrylonitrile derivative with propargyl bromide in the presence of K2CO3 in acetonitrile.

- Cycloaddition : Treat the alkyne with sodium azide and Cu(I) catalysts (e.g., CuSO4·5H2O with sodium ascorbate) in aqueous THF.

Advantages :

Nucleophilic Amination

An alternative route involves displacement of a leaving group (e.g., bromide) by 5H-2,3,5-triazolylamine:

- Bromination : Introduce a bromine atom at the β-position of the enenitrile using N-bromosuccinimide (NBS) in CCl4.

- Amination : React the bromoenenitrile with 5H-2,3,5-triazolylamine in dimethylformamide (DMF) at 60–80°C for 8–16 h.

Key Considerations :

- Base Selection : Hunig’s base (DIPEA) enhances nucleophilicity of the amine.

- Solvent Compatibility : DMF or acetonitrile optimizes solubility of polar intermediates.

Analytical Characterization and Validation

Spectroscopic Data

Chromatographic Purity

- HPLC : C18 column, acetonitrile/water (70:30), retention time ≈ 8.2 min.

- Mass Spectrometry : [M+H]⁺ = 289.1 m/z (calculated for C12H17N5O).

Industrial-Scale Considerations and Challenges

Solvent Sustainability

Patents emphasize replacing carcinogenic solvents (e.g., dichloromethane) with greener alternatives like cyclopentyl methyl ether (CPME) or 2-methyl-THF.

Catalytic Efficiency

Heterogeneous catalysts (e.g., immobilized Cu nanoparticles) reduce metal contamination in triazole synthesis, aligning with ICH Q3D guidelines.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the nitrile group.

Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions, especially at the triazole ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents like halogens or organometallic compounds.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Applications De Recherche Scientifique

Chemistry

In chemistry, 2-(2,2-Dimethylpropanoyl)-3-(5H-2,3,5-triazolylamino)prop-2-enenitrile could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, compounds with triazole rings are often studied for their potential as enzyme inhibitors or antimicrobial agents.

Medicine

In medicinal chemistry, this compound might be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of 2-(2,2-Dimethylpropanoyl)-3-(5H-2,3,5-triazolylamino)prop-2-enenitrile would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would be specific to the biological or chemical context in which the compound is used.

Comparaison Avec Des Composés Similaires

Structural Analog: MK-6892 (HCAR2 Agonist)

- Contains a 2,2-dimethylpropanoyl group and a 1,2,4-oxadiazole-pyridine core.

- Exhibits high potency and selectivity for HCAR2, with reduced side effects compared to niacin.

Insights :

- The triazolylamino group in the target compound may enhance binding specificity compared to MK-6892’s oxadiazole core, as triazoles offer stronger H-bonding interactions.

- The α,β-unsaturated acrylonitrile backbone could increase reactivity toward nucleophiles , unlike MK-6892’s carboxylic acid, which favors ionic interactions.

Structural Analog: α,β-Unsaturated Acrylonitrile Derivatives (e.g., Compounds I–III)

Key Features of Acrylonitrile Derivatives :

- Substituents include diphenylamino (electron-donating) and pyridyl groups.

- Exhibit strong π-π interactions in solid state and tunable optoelectronic properties.

Insights :

- The absence of strong electron-donating groups (e.g., diphenylamino) could result in weaker luminescence but higher chemical stability.

Structural Analog: 5-Amino-3-hydroxy-1H-pyrazol-1-yl Derivatives

- Synthesized via reactions with malononitrile or ethyl cyanoacetate, similar to nitrile-containing compounds.

- Demonstrated versatility in forming heterocyclic systems.

Insights :

- The target compound’s triazole ring could offer superior metabolic resistance compared to pyrazole-based analogs.

Research Findings and Implications

Structural Uniqueness: The combination of pivaloyl, triazolylamino, and acrylonitrile groups distinguishes this compound from analogs, enabling dual steric and electronic effects.

Synthetic Feasibility: Routes likely mirror Knoevenagel condensations () but require optimization for triazole incorporation.

Biological Potential: Triazoles are associated with kinase inhibition and antimicrobial activity, suggesting unexplored therapeutic avenues.

Material Science Applications: The acrylonitrile backbone may support charge-transfer complexes akin to diphenylamino derivatives but with altered solubility profiles .

Activité Biologique

2-(2,2-Dimethylpropanoyl)-3-(5H-2,3,5-triazolylamino)prop-2-enenitrile is a synthetic organic compound characterized by its complex structure, which includes a triazole ring and a nitrile group. These structural features suggest significant potential for biological activity, particularly in medicinal chemistry. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is CHNO, with a molecular weight of approximately 223.24 g/mol. The presence of the triazole ring is notable for its role in various biological processes and its potential as an enzyme inhibitor or antimicrobial agent.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The triazole moiety may interact with enzyme active sites, inhibiting enzymatic activity. This is particularly relevant in the context of targeting enzymes involved in disease pathways.

- Antimicrobial Properties : Compounds containing triazole rings have been widely studied for their antimicrobial effects. The nitrile group enhances the compound's reactivity, potentially leading to interactions with microbial targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Case Studies and Research Findings

Several studies have investigated the biological activities of triazole-containing compounds. A notable example is the synthesis and evaluation of substituted triazolyl derivatives that demonstrated potent inhibitory activity against neuraminidase (NA), an enzyme critical for viral replication. These findings support the hypothesis that modifications to the triazole structure can enhance biological potency .

Example Study: Triazolyl Derivatives

In a study examining substituted 1,2,3-triazolyl derivatives:

- Compound 1e showed significant inhibitory effects on NA with IC values in the low micromolar range.

- The study concluded that specific substitutions on the triazole ring can dramatically affect binding affinity and inhibitory potency against target enzymes .

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the triazole ring via cyclization reactions.

- Introduction of the dimethylpropanoyl group through acylation.

- Formation of the nitrile group via dehydration reactions.

These synthetic routes are crucial for developing scalable production methods suitable for industrial applications in pharmaceuticals and materials science.

Q & A

Q. What synthetic strategies are recommended for preparing 2-(2,2-dimethylpropanoyl)-3-(5H-2,3,5-triazolylamino)prop-2-enenitrile with high purity?

Answer: The synthesis typically involves multi-step reactions, leveraging nucleophilic substitution and coupling reactions. Key considerations include:

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| 1 | Dimethylformamide (DMF), NaOH (base), 80°C | Facilitate nucleophilic attack for triazole coupling | |

| 2 | Acetic acid, reflux | Cyclization and stabilization of the enenitrile backbone | |

| 3 | Palladium/copper catalysts (e.g., Suzuki coupling) | Cross-coupling for introducing aromatic substituents |

Q. Which analytical techniques are most effective for structural confirmation of this compound?

Answer: A combination of spectroscopic and crystallographic methods ensures accurate structural elucidation:

Data Contradiction Resolution:

Discrepancies in NMR signals (e.g., overlapping peaks) can be resolved via 2D-COSY or HSQC experiments .

Q. How can researchers design initial biological activity assays for this compound?

Answer: Prioritize target-specific assays based on structural analogs. For example:

- Kinase inhibition assays : Test against tyrosine kinases due to triazole’s affinity for ATP-binding pockets.

- Cellular uptake studies : Use fluorescence tagging (if AIE-active) to track intracellular localization .

- Dose-response curves : Optimize concentrations (e.g., 1–100 µM) in PBS buffer (pH 7.4) .

Advanced Research Questions

Q. How can computational modeling predict the photophysical properties of this compound?

Answer: Leverage density functional theory (DFT) and molecular dynamics (MD) simulations:

Validation: Compare simulated spectra with experimental UV-Vis/NMR data to refine computational models.

Q. What strategies resolve contradictions in spectroscopic data during structural analysis?

Answer:

Q. How can researchers study the aggregation-induced emission (AIE) behavior of this compound?

Answer: Experimental Design:

- Solvent polarity screening : Compare fluorescence in THF (low polarity) vs. water (high polarity).

- Dynamic light scattering (DLS) : Measure nanoparticle size during aggregation .

- Time-resolved fluorescence : Quantify emission lifetime changes using a picosecond laser system.

Key Parameters:

| Condition | Observation | Implication |

|---|---|---|

| THF solution | Weak fluorescence | Isolated molecules exhibit low emission |

| 90% H₂O | Strong emission | Aggregation restricts intramolecular motion, enhancing fluorescence |

Q. What advanced methods characterize non-covalent interactions (e.g., hydrogen bonding) in this compound?

Answer:

Q. How can researchers optimize reaction conditions to minimize byproducts during synthesis?

Answer: DoE (Design of Experiments) Approach:

| Variable | Range Tested | Optimal Condition |

|---|---|---|

| Temperature | 60–100°C | 80°C (prevents decomposition) |

| Catalyst loading | 0.5–5 mol% Pd | 2 mol% (maximizes yield) |

| Solvent | DMF vs. acetonitrile | DMF (enhances solubility of intermediates) |

Byproduct Mitigation:

- Use scavengers (e.g., polymer-supported thiourea) to remove unreacted reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.